molecular formula C23H22F3N3O2 B11452715 N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide

Cat. No.: B11452715
M. Wt: 429.4 g/mol
InChI Key: LBKUOERPKQKMCJ-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide is a complex organic compound that features a unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or boron-based compounds, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds.

Scientific Research Applications

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes .

Mechanism of Action

The exact mechanism of action of N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide is unique due to its specific imidazole ring structure and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H22F3N3O2

Molecular Weight

429.4 g/mol

IUPAC Name

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-methylbenzamide

InChI

InChI=1S/C23H22F3N3O2/c1-15-11-13-17(14-12-15)20(30)28-22(23(24,25)26)21(31)29(18-9-5-6-10-18)19(27-22)16-7-3-2-4-8-16/h2-4,7-8,11-14,18H,5-6,9-10H2,1H3,(H,28,30)

InChI Key

LBKUOERPKQKMCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCC4)C(F)(F)F

Origin of Product

United States

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